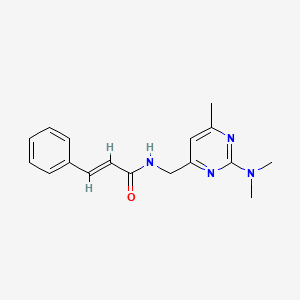

2-氯-N-(4-((6-乙氧基-2-甲基嘧啶-4-基)氨基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a type of organic compound . It is offered by Benchchem for CAS No. 1021119-55-0.

Synthesis Analysis

The synthesis of benzamides, which this compound is a type of, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is reported to be green, rapid, mild, and highly efficient .科学研究应用

Anti-Tubercular Agents

This compound has been used in the design and synthesis of novel anti-tubercular agents. These agents have shown significant activity against Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis .

Glycogen Phosphorylase Inhibition

The compound has been identified as a potent inhibitor of human liver glycogen phosphorylase. This inhibition blocks glucagon-induced hepatic glycogenolysis in vivo, which can be useful in the study of glycogen utilization in various cell types .

Synthesis of Disubstituted Pyrimidines

The compound has been used in the fluorous synthesis of disubstituted pyrimidines. These pyrimidines have a wide range of applications in medicinal chemistry .

Study of Drug Resistance

The compound’s anti-tubercular activity can be used to study drug resistance in tuberculosis. This is particularly relevant given the rise of multi-drug resistant strains of Mycobacterium tuberculosis .

Cytotoxicity Studies

The compound’s non-toxic nature to human cells makes it suitable for cytotoxicity studies. This can help in the development of safer pharmaceuticals .

Development of New Anti-TB Drugs

Given the urgent need for new and effective anti-TB drugs, this compound’s significant anti-tubercular activity makes it a promising candidate for the development of new drugs .

作用机制

Target of Action

The primary target of 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is the Src/Abl kinase . Src/Abl kinases are proteins that play crucial roles in cellular signaling pathways, particularly those involved in cell growth and division. They are often implicated in the development and progression of certain types of cancer.

Mode of Action

The compound interacts with its targets, the Src/Abl kinases, by binding to their active sites. This binding inhibits the kinase’s activity, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways it is involved in . The exact nature of this interaction and the resulting changes to the kinase and its downstream targets are still under investigation.

Biochemical Pathways

The inhibition of Src/Abl kinases by 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide affects several biochemical pathways. Most notably, it disrupts pathways involved in cell growth and division, which can lead to the inhibition of cancer cell proliferation .

Result of Action

The primary result of the action of 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is the inhibition of cancer cell proliferation. By disrupting the activity of Src/Abl kinases, it interferes with the signaling pathways that drive cell growth and division, leading to a decrease in the number of cancer cells .

属性

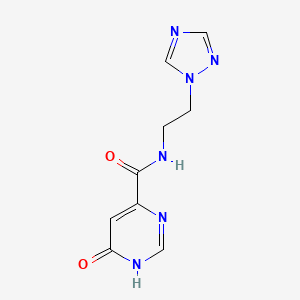

IUPAC Name |

2-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-14-8-10-15(11-9-14)25-20(26)16-6-4-5-7-17(16)21/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUGQNFSUGIUGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorobenzyl)sulfanyl]-4-(cyclohexylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2964001.png)

![2,2,3,3,4,4,4-Heptafluoro-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butan-1-one](/img/structure/B2964002.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2964012.png)

![2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2964014.png)

![3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2964018.png)

![3-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2964019.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2964022.png)